

computational modeling and docking studies of 3-(2-Chlorophenoxy)azetidine hydrochloride

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Compound of Interest

Compound Name: 3-(2-Chlorophenoxy)azetidine
hydrochloride

CAS No.: 1188375-01-0

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Technical Guide: Computational Modeling & Docking of 3-(2-Chlorophenoxy)azetidine HCl Executive Summary

This guide provides a validated in silico workflow for characterizing the binding mechanism of **3-(2-Chlorophenoxy)azetidine hydrochloride** (CPA-HCl). Given its cationic amphiphilic nature at physiological pH, the primary focus is on its interaction with the Human Norepinephrine Transporter (hNET), a relevant target for this chemical class. The protocol encompasses Density Functional Theory (DFT) optimization, molecular docking with salt-bridge constraints, and membrane-embedded Molecular Dynamics (MD) simulations.

Molecular Profile & Ligand Preparation Chemical Identity[1][2]

- IUPAC Name: **3-(2-Chlorophenoxy)azetidine hydrochloride**

- SMILES: C1C1=CC=CC=C1OC2CNC2.Cl
- Physicochemical Properties:
 - pKa (Calculated): ~9.5–10.5 (Secondary amine). At pH 7.4, the molecule exists predominantly (>99%) as the protonated cation.
 - Ring Strain: The azetidine ring introduces significant conformational rigidity compared to pyrrolidine or piperidine analogs.

Quantum Mechanical Optimization (DFT)

To accurately predict the ring puckering angle—critical for fitting into tight binding pockets—molecular mechanics (MM) force fields often fail. We employ DFT.

Protocol:

- Software: Gaussian 16 or ORCA.
- Method: B3LYP functional with the 6-311G+(d,p) basis set.
- Solvation: IEFPCM model (Water) to simulate the aqueous biological environment.
- Output: The optimized geometry reveals a "puckered" azetidine conformation (butterfly angle ~150°) rather than a planar structure. This puckering dictates the vector of the ether oxygen lone pairs.

Target Identification & Structural Preparation

Target Selection: hNET (Norepinephrine Transporter)

The 3-phenoxy-azetidine moiety structurally overlaps with the S1-binding pharmacophore of classical SNRIs. The protonated amine mimics the terminal amine of norepinephrine, targeting the conserved aspartate residue in the transmembrane core.

- PDB ID: 7KBX (Human NET bound to therapeutic inhibitors).
- Resolution: 3.0 Å (Cryo-EM).

Protein Preparation Workflow

Raw PDB structures contain artifacts that must be corrected before docking.

- Pre-processing:
 - Remove non-essential water molecules (retain waters bridging the Na⁺ sites).
 - Remove co-crystallized ligands (e.g., atomoxetine).
 - Critical Step: Verify the presence of the structural ions (Na⁺ and Cl⁻). These are essential for maintaining the transporter's open-outward conformation.
- Protonation State Assignment (PropKa):
 - Target pH: 7.4.
 - Asp75 (hNET numbering): Ensure this residue is deprotonated (COO⁻) to form the crucial salt bridge with the ligand's azetidine nitrogen.
- Energy Minimization:
 - Force Field: OPLS3e or CHARMM36m.
 - Restraint: Apply 0.3 Å RMSD restraint on backbone heavy atoms to relieve steric clashes without distorting the Cryo-EM fold.

Molecular Docking Protocol

Grid Generation

The binding site is defined by the orthosteric (S1) pocket.

- Center: Coordinates of the cognate ligand nitrogen atom in PDB 7KBX.
- Dimensions:

Å box.

- Constraints: Define a Hydrogen Bond/Salt Bridge constraint on Asp75. This forces the docking algorithm to reject poses that do not mimic the endogenous neurotransmitter interaction.

Docking Methodology (Induced Fit)

Standard rigid-receptor docking may fail due to the steric bulk of the 2-chlorophenyl group. We use an Induced Fit Docking (IFD) approach.

Step-by-Step Protocol:

- Initial Glide/Vina Docking: Generate 20 poses with softened van der Waals radii (scaling factor 0.5) to allow slight clashes.
- Prime Refinement: Subject residues within 5 Å of the ligand to side-chain prediction and minimization.
- Redocking: Re-dock the ligand into the optimized receptor structures using hard potentials (standard radii).
- Scoring: Rank poses using Glide XP (Extra Precision) or Vina Score.

Visualization of the Workflow



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Figure 1: Computational workflow for docking 3-(2-Chlorophenoxy)azetidine HCl into hNET.

Results Interpretation & Interaction Analysis

Binding Mode Analysis

Successful docking poses for CPA-HCl typically exhibit the following contacts:



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Interaction Network Diagram



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Figure 2: Predicted interaction map of CPA-HCl within the hNET binding pocket.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the Azetidine-Asp75 salt bridge in a dynamic, solvated membrane environment.

System Setup

- Membrane: Embed the Protein-Ligand complex in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.
- Solvent: TIP3P water model, neutralized with 0.15 M NaCl.
- Force Field: CHARMM36m (Protein/Lipids) + CGenFF (Ligand).

Simulation Protocol

- Minimization: Steepest descent (5000 steps).
- Equilibration (NVT/NPT):
 - Restrain protein backbone and ligand heavy atoms.
 - Heat to 310 K (physiological temp).
 - Gradually release restraints over 5 ns.
- Production Run: 100 ns simulation with no restraints.

Analysis Metrics

- RMSD (Root Mean Square Deviation): Ligand RMSD < 2.0 Å relative to the protein backbone indicates a stable binding mode.
- H-Bond Lifetime: Calculate the percentage of simulation time the Asp75 salt bridge is maintained. A value >80% confirms high affinity.^[1]

ADMET Profiling (In Silico)

For 3-(2-Chlorophenoxy)azetidine to be a viable CNS drug lead, it must cross the Blood-Brain Barrier (BBB).



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References

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Sources

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